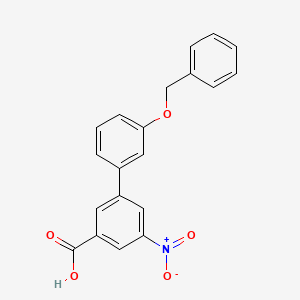

3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid

Beschreibung

Significance of Substituted Benzoic Acids in Organic Synthesis and Advanced Materials Research

Benzoic acid, a simple aromatic carboxylic acid, and its substituted derivatives are cornerstones of organic chemistry. acs.org The carboxylic acid group is a versatile functional handle, readily undergoing reactions such as esterification, amidation, and reduction. The acidity of the benzoic acid moiety is notably influenced by the electronic nature of its substituents. orgsyn.orgcymitquimica.com Electron-withdrawing groups, like the nitro group, increase the acidity of the carboxylic acid, a property that can be fine-tuned for specific applications. orgsyn.org In materials science, benzoic acid derivatives are integral to the formation of liquid crystals, polymers, and metal-organic frameworks (MOFs). vanderbilt.edu

Role of Aryl Ether Moieties (e.g., Benzyloxy Groups) in Molecular Design and Reactivity Control

Aryl ethers are characterized by an oxygen atom connected to an aromatic ring. The benzyloxy group, a specific type of aryl ether, consists of a benzyl (B1604629) group (C6H5CH2–) attached to an oxygen atom. In molecular design, the incorporation of a benzyloxy group can significantly impact a molecule's properties. It can increase lipophilicity, which is a crucial factor in the design of pharmacologically active compounds, influencing their ability to cross cell membranes. biosynth.com The benzyl group can also serve as a protecting group for hydroxyl functionalities during multi-step syntheses, as it is relatively stable but can be removed under specific conditions, such as hydrogenolysis. researchgate.net Furthermore, the benzyloxy group can influence the electronic environment of the aromatic ring to which it is attached, thereby directing the course of subsequent chemical reactions. biosynth.com

Contextualization of Nitroaromatic Compounds as Synthetic Precursors and Functional Handles

Nitroaromatic compounds, containing one or more nitro groups (–NO2) attached to an aromatic ring, are a vital class of industrial chemicals and synthetic intermediates. acs.orgacs.orggoogle.com The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. acs.org This property is extensively exploited in organic synthesis. A key transformation of the nitro group is its reduction to an amino group (–NH2), which is a fundamental step in the synthesis of anilines. Anilines are precursors to a vast array of dyes, pharmaceuticals, and agrochemicals. orgsyn.org The synthesis of nitroaromatics is typically achieved through nitration, a well-established electrophilic aromatic substitution reaction. acs.org

Overview of Research Approaches for Complex Polyfunctionalized Aromatic Systems

The synthesis of complex polyfunctionalized aromatic systems, such as 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid, often requires a strategic combination of reactions. The construction of biaryl systems, which form the backbone of this particular molecule, is a significant area of research in organic synthesis. Current time information in Washington County, US.wikipedia.org Prominent methods for forming the crucial aryl-aryl bond include transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used and powerful tool for this purpose. rsc.orgelsevier.com Another classical method is the Ullmann reaction, which typically involves the copper-mediated coupling of two aryl halides. bldpharm.com The choice of synthetic route depends on the availability of starting materials, the compatibility of functional groups, and the desired yield and purity of the final product. Researchers continue to develop more efficient and environmentally benign methods for the synthesis of these complex molecules. Current time information in Washington County, US.

Interactive Data Table: Properties of Constituent Moieties

| Functional Group | General Properties | Key Reactions |

| Substituted Benzoic Acid | Crystalline solids, acidity influenced by substituents. | Esterification, Amidation, Reduction, Decarboxylation |

| Benzyloxy (Aryl Ether) | Increases lipophilicity, can act as a protecting group. | Cleavage by hydrogenolysis. |

| Nitroaromatic | Electron-withdrawing, activates for nucleophilic substitution. | Reduction to anilines. |

The specific properties of this compound would be a composite of these individual characteristics, leading to a molecule with a unique set of physical, chemical, and potentially biological properties. Further empirical research on this specific compound is necessary to fully elucidate its behavior and potential applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitro-5-(3-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-20(23)17-9-16(10-18(11-17)21(24)25)15-7-4-8-19(12-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYSQNKCQOGZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692240 | |

| Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-55-3 | |

| Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Benzyloxyphenyl 5 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. This process highlights the key bond formations required for the synthesis.

The most critical strategic disconnection in the synthesis of 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid is that of the carbon-carbon bond forming the biphenyl (B1667301) linkage. Modern organic synthesis heavily favors palladium-catalyzed cross-coupling reactions for this purpose.

Suzuki-Miyaura Coupling: This is the most prominent and versatile method for forming C-C bonds between aryl groups. libretexts.org The reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.org For the target molecule, this disconnection leads to two primary precursor pairs:

A 3-halo-5-nitrobenzoic acid derivative and 3-benzyloxyphenylboronic acid.

A 3-boronic acid-5-nitrobenzoic acid derivative and a 3-benzyloxy-halobenzene.

The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the biphenyl product and regenerate the catalyst. libretexts.org

Ullmann Reaction: A classical alternative is the copper-catalyzed Ullmann biaryl synthesis, which involves the coupling of two aryl halide molecules in the presence of an excess of copper, typically at high temperatures. organic-chemistry.org While historically significant, the Ullmann reaction often requires harsh conditions and has been largely superseded by the milder and more general Suzuki-Miyaura coupling. organic-chemistry.orgwikipedia.org

The carboxylic acid functional group can either be incorporated from the start of the synthesis or be formed at a later stage from a precursor group.

Late-Stage Oxidation: Alternatively, the carboxyl group can be generated by oxidizing a suitable precursor. A common method is the oxidation of an aryl methyl group (a toluene (B28343) derivative) to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The oxidation of benzylic ketones can also yield benzoic acids. researchgate.net

The nitro group is almost universally introduced via electrophilic aromatic substitution, specifically a nitration reaction.

Electrophilic Nitration: This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The position of nitration is dictated by the directing effects of the substituents already present on the aromatic ring. For instance, in a molecule like 3-bromobenzoic acid, both the bromine atom and the carboxylic acid group are deactivating, meta-directing groups. Their combined effect would direct the incoming nitro group to the C5 position, yielding 3-bromo-5-nitrobenzoic acid.

The benzyloxy group is an aryl ether, and its formation is a standard transformation in organic synthesis.

Williamson Ether Synthesis: This is the most common and straightforward method, involving the reaction of a phenoxide with an alkyl halide. In the context of synthesizing a precursor like 3-benzyloxyphenylboronic acid, one would start with 3-hydroxyphenylboronic acid (or a protected version) and react its corresponding phenoxide (formed with a base like potassium carbonate) with benzyl (B1604629) bromide. mdpi.com

Ullmann Condensation: An alternative, particularly for aryl-aryl ethers, is the Ullmann condensation, which couples a phenol (B47542) with an aryl halide using a copper catalyst. wikipedia.orgmdpi.com This method generally requires higher temperatures than the Williamson ether synthesis. wikipedia.org

Precursor-Based Synthetic Routes

Based on the retrosynthetic analysis, a logical forward synthesis can be designed from specific, readily available precursors.

A plausible synthetic route can be devised starting from 3-hydroxy-5-nitrobenzoic acid. This precursor contains the correct substitution pattern for one of the aromatic rings. However, to make it a suitable partner for a cross-coupling reaction, the phenolic hydroxyl group must be converted into a good leaving group, such as a triflate.

The proposed synthetic sequence is as follows:

Esterification: The carboxylic acid in 3-hydroxy-5-nitrobenzoic acid is first protected as a methyl ester to prevent it from interfering with subsequent reactions. This can be achieved using methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄).

Triflate Formation: The phenolic hydroxyl group of the resulting methyl 3-hydroxy-5-nitrobenzoate is converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. This is accomplished by reacting the phenol with triflic anhydride (B1165640) ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine. The triflate is an excellent leaving group for palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling: The key biphenyl-forming step is the Suzuki-Miyaura coupling of the synthesized methyl 3-(trifluoromethanesulfonyloxy)-5-nitrobenzoate with 3-benzyloxyphenylboronic acid. This reaction is carried out in the presence of a palladium catalyst, a suitable ligand, and a base.

Saponification: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically done by heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification to yield the final product, this compound.

A summary of this synthetic pathway is presented in the table below.

| Step | Reaction | Reactant(s) | Reagent(s) | Product |

| 1 | Esterification | 3-Hydroxy-5-nitrobenzoic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Methyl 3-hydroxy-5-nitrobenzoate |

| 2 | Triflate Formation | Methyl 3-hydroxy-5-nitrobenzoate | Triflic Anhydride ((CF₃SO₂)₂O), Pyridine | Methyl 3-(trifluoromethanesulfonyloxy)-5-nitrobenzoate |

| 3 | Suzuki-Miyaura Coupling | Methyl 3-(trifluoromethanesulfonyloxy)-5-nitrobenzoate, 3-Benzyloxyphenylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water) | Methyl 3-(3-benzyloxyphenyl)-5-nitrobenzoate |

| 4 | Saponification (Hydrolysis) | Methyl 3-(3-benzyloxyphenyl)-5-nitrobenzoate | Sodium Hydroxide (NaOH), then Acid (e.g., HCl) | This compound |

This route illustrates a logical and modern approach to the synthesis of this compound, leveraging a key precursor and state-of-the-art cross-coupling chemistry.

Synthesis from 3-Hydroxy-5-nitrobenzoic Acid Derivatives

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is readily applicable for the benzylation of phenolic hydroxyl groups. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the phenolic hydroxyl group of a suitable precursor, like 3-hydroxy-5-nitrobenzoic acid, using a strong base to form a more nucleophilic phenoxide ion. youtube.comkhanacademy.org Common bases for this purpose include sodium hydride (NaH) or potassium hydroxide. youtube.comwikipedia.org The resulting alkoxide then attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride, in a concerted mechanism to form the benzyl ether and a salt byproduct. masterorganicchemistry.comkhanacademy.org

The reaction is favored when using primary alkyl halides like benzyl bromide, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. wikipedia.orgmasterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being common choices. nih.gov

Table 1: Representative Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |

|---|---|---|---|---|

| Alcohol (R-OH) | Benzyl Halide (Bn-X) | Sodium Hydride (NaH) | DMF or THF | Strong base, suitable for many substrates. youtube.com |

| Phenol | Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Milder base, often used for sensitive substrates. |

| Diol | Benzyl Bromide | Silver(I) Oxide (Ag₂O) | DMF | Allows for selective monobenzylation. wikipedia.orgorganic-chemistry.org |

Protecting Group Strategies for Phenolic Hydroxyls

In multi-step syntheses, the benzyl group is frequently employed as a robust protecting group for alcohols and phenols. wikipedia.orgwikipedia.org Its installation, typically via the Williamson ether synthesis or by using reagents like benzyl 2,2,2-trichloroacetimidate, protects the hydroxyl functionality from undesired reactions under various conditions. nih.gov The benzyl group is known for its chemical robustness, being stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. nih.gov

Deprotection, or removal of the benzyl group, is most commonly achieved through catalytic hydrogenolysis. commonorganicchemistry.com This process typically involves reacting the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C), to yield the deprotected alcohol and toluene as a byproduct. organic-chemistry.orgcommonorganicchemistry.com This method is clean and efficient, though care must be taken if other reducible functional groups, such as nitro groups or alkenes, are present in the molecule. organic-chemistry.org Alternative deprotection methods include using strong acids or oxidative cleavage, though these are less common. wikipedia.orgorganic-chemistry.org

Routes Involving Nitration of Benzyloxy-Substituted Benzoic Acids

An alternative synthetic pathway to this compound involves the nitration of a precursor that already contains the benzyloxy group, such as 3-(benzyloxy)benzoic acid. This approach strategically places the nitration step after the formation of the ether linkage.

Electrophilic Aromatic Substitution (EAS) Methodologies for Nitration

Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction. organicchemistrytutor.com The process typically employs a nitrating mixture consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The role of the sulfuric acid, which is a stronger acid than nitric acid, is to protonate the nitric acid. This leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.comlibretexts.org

The aromatic ring of the substrate, acting as a nucleophile, attacks the nitronium ion. youtube.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comyoutube.com In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.comyoutube.com The reaction is generally carried out under controlled temperature conditions to prevent over-nitration.

Regioselectivity Control in EAS Reactions

The position of the incoming nitro group on the aromatic ring is dictated by the directing effects of the substituents already present. In a precursor like 3-benzyloxybenzoic acid, two groups influence the regioselectivity: the benzyloxy group (-OCH₂Ph) and the carboxylic acid group (-COOH).

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing and deactivating substituent. It pulls electron density out of the aromatic ring, making the ring less reactive towards electrophilic attack than benzene (B151609) itself. youtube.com It is a meta-directing group. youtube.comwikipedia.orgyoutube.com This is because the carbocation intermediate formed by attack at the ortho or para positions would place the positive charge adjacent to the positively polarized carbon of the carboxyl group, which is highly destabilizing. youtube.com Attack at the meta position avoids this unfavorable arrangement. youtube.com

Benzyloxy Group (-OCH₂Ph): This group is an activating, ortho-, para-directing substituent. The oxygen atom can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions.

In the case of 3-benzyloxybenzoic acid, the two substituents are in a meta relationship to each other. The carboxylic acid group at position 1 strongly directs the incoming electrophile to position 5 (meta). The benzyloxy group at position 3 directs incoming groups to its ortho positions (positions 2 and 4) and its para position (position 6). The position targeted by the nitration, position 5, is meta to the deactivating -COOH group and ortho to the activating -OCH₂Ph group. The directing effects are therefore aligned, leading to a high degree of regioselectivity for the formation of this compound.

Coupling Reactions for Biphenyl Scaffold Construction

Modern synthetic chemistry offers powerful tools for constructing C-C bonds, including those that form the core of biphenyl structures. These methods provide an alternative to traditional approaches and can offer high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling or Similar Methodologies

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction for the synthesis of biaryl compounds. tandfonline.comtandfonline.com This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound with an organohalide. tandfonline.comtandfonline.com

To synthesize a biphenyl scaffold relevant to the target molecule, one could envision a coupling between a boronic acid (or its ester derivative) on one ring and a halide (like bromide or iodide) on the other. For instance, the reaction could involve coupling (3-benzyloxyphenyl)boronic acid with a 3-bromo-5-nitrobenzoic acid derivative.

The general catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) species.

Transmetalation: The organoboron compound (Ar'-B(OR)₂) reacts with the palladium(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to the palladium center.

Reductive Elimination: The two aryl groups on the palladium center couple, forming the new C-C bond of the biphenyl product (Ar-Ar') and regenerating the palladium(0) catalyst, allowing the cycle to continue.

The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. nih.gov The choice of palladium catalyst, ligands, base, and solvent can be optimized to achieve high yields. tandfonline.comrsc.org

Table 2: Key Components of the Suzuki-Miyaura Reaction

| Component | Example | Function |

|---|---|---|

| Organohalide | 3-Bromo-5-nitrobenzoic acid | Electrophilic coupling partner. tandfonline.com |

| Organoboron Reagent | (3-Benzyloxyphenyl)boronic acid | Nucleophilic coupling partner. libretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. tandfonline.comnih.gov |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. libretexts.org |

| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and facilitates the reaction. rsc.org |

Ullmann Condensation Derivatives

The formation of the diaryl ether linkage in this compound is achievable through the Ullmann condensation. This classic copper-catalyzed reaction couples an aryl halide with a phenol. beilstein-journals.orgwikipedia.org In a hypothetical synthesis for the target compound, this would involve the reaction between a 3-benzyloxyphenolate and an activated aryl halide, such as a methyl 3-halo-5-nitrobenzoate, followed by saponification of the ester to yield the final carboxylic acid.

The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. beilstein-journals.orgwikipedia.orgnih.gov The aryl halide typically needs activation by electron-withdrawing groups, a condition met by the nitro group in the proposed precursor. wikipedia.org Modern advancements, particularly the introduction of soluble copper catalysts and specialized ligands, have significantly improved the reaction, allowing for milder conditions and broader substrate compatibility. wikipedia.orgacs.org

Optimization of Reaction Conditions and Yields

Achieving high yields and selectivity in the synthesis of diaryl ethers like this compound via Ullmann condensation hinges on the careful optimization of several key parameters.

The choice of solvent is critical in an Ullmann condensation, influencing reaction rates and outcomes. Traditionally, high-boiling polar aprotic solvents are employed. wikipedia.org Solvents such as dimethylformamide (DMF), N-methylpyrrolidinone (NMP), dimethyl sulfoxide (B87167) (DMSO), and dioxane are commonly used. wikipedia.orgrhhz.netscielo.org.mx The selection of the solvent can be crucial; for instance, a study optimizing the coupling of 4-bromoanisole (B123540) and 4-methoxyphenol (B1676288) identified acetonitrile (B52724) as a highly effective solvent when used with a specific catalyst-base combination. beilstein-journals.org In some cases, non-polar solvents like toluene or xylene have also been successfully used, particularly with specific catalyst systems. umich.edu The impact of different solvents on a model Ullmann diaryl ether synthesis is often evaluated to find the optimal medium for specific substrates.

Table 1: Effect of Solvents on a Model Ullmann Diaryl Ether Synthesis

This table is illustrative, based on general findings in the literature for similar reactions.

The evolution of the Ullmann reaction is largely a story of catalyst and ligand development. While early reactions used copper powder or simple copper(I) salts (e.g., CuI, CuBr), the breakthrough for achieving milder reaction conditions came with the introduction of ligands. nih.govacs.org These ligands coordinate to the copper center, enhancing its catalytic activity.

A wide array of ligands has been developed and screened for diaryl ether synthesis. beilstein-journals.org These include:

Amino Acids: N,N-dimethylglycine is a simple, inexpensive, and highly effective ligand that has been shown to promote the coupling of phenols and aryl halides. beilstein-journals.orgorganic-chemistry.org

Diamines: Ligands such as N,N'-dimethyl-1,2-ethanediamine (DMEDA) are effective.

Oxalic Diamides: Second-generation ligands, like N,N'-bis(2-phenylphenyl) oxalamide (BPPO), have enabled reactions with very low catalyst loadings (as low as 0.2 mol %). acs.orgnih.govacs.org

Phenanthrolines and Salicylaldimines: These bidentate ligands have also been successfully employed to accelerate the reaction. rhhz.netyoutube.com

The choice of the copper source, ligand, and base is interdependent and must be optimized for a given set of substrates. beilstein-journals.org For example, the combination of CuI as the catalyst, N,N-dimethylglycine as the ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in acetonitrile has been identified as a highly efficient system for certain electron-rich diaryl ether syntheses. beilstein-journals.org

Table 2: Selected Catalyst/Ligand Systems for Ullmann Diaryl Ether Synthesis

Temperature is a critical variable in the Ullmann condensation. The advent of modern catalyst systems has drastically reduced the high temperatures required for the classical reaction. nih.gov While temperatures over 200°C were once common, ligand-accelerated systems can operate effectively at much milder temperatures, typically in the range of 80°C to 130°C. beilstein-journals.orgnih.gov For instance, efficient coupling has been reported at 80°C in acetonitrile and 90°C in DMF using appropriate ligands. beilstein-journals.orgnih.gov The optimal temperature represents a balance between achieving a reasonable reaction rate and minimizing potential side reactions or degradation of sensitive functional groups. Most modern Ullmann-type reactions are conducted at atmospheric pressure, simplifying the experimental setup. High-pressure conditions are generally not required, especially for the synthesis of diaryl ethers. google.com

Industrial Production Considerations and Scalability Studies

The Ullmann reaction is a valuable tool for the large-scale synthesis of diaryl ethers, which are important intermediates in the pharmaceutical and agrochemical industries. acs.orggoogle.comnumberanalytics.com However, translating a laboratory-scale procedure to industrial production presents several challenges. The high cost and potential toxicity of palladium-based catalysts make the less expensive copper-catalyzed Ullmann reaction an attractive alternative for industrial applications. beilstein-journals.orgnih.gov

Key considerations for scalability include:

Catalyst Loading and Cost: The development of highly active ligands that allow for very low copper catalyst loadings (e.g., <1 mol%) is crucial for making the process economically viable. acs.orgnih.govresearchgate.net

Reagent and Solvent Cost: The cost of ligands, bases (e.g., Cs₂CO₃ vs. K₃PO₄), and solvents must be considered.

Reaction Conditions: Milder reaction conditions (lower temperatures, atmospheric pressure) reduce energy costs and the need for specialized equipment. acs.orggoogle.com

Process Safety and Environmental Impact: The use of less hazardous solvents and reagents is a major consideration.

Purification: Efficient purification methods are necessary to remove the copper catalyst and other byproducts from the final product.

The continuous improvement of Ullmann-type reactions, driven by the design of new and more efficient ligands, has made it an increasingly practical and powerful method for the industrial synthesis of complex molecules like this compound. acs.orgresearchgate.net

Chemical Reactivity and Mechanistic Transformations of 3 3 Benzyloxyphenyl 5 Nitrobenzoic Acid

Reactivity of the Nitro Group

The nitro group (-NO₂) is a highly versatile functional group, primarily known for its ability to undergo reduction to an amino group, but it can also be converted into a variety of other nitrogen-containing functionalities under specific reaction conditions.

Reduction Reactions to Amino Group (e.g., Catalytic Hydrogenation, Metal Hydrides, Transfer Hydrogenation)

The reduction of the aromatic nitro group to a primary amine (aniline derivative) is one of its most common and synthetically useful transformations. This conversion can be achieved through several reliable methods, including catalytic hydrogenation and reduction with dissolving metals.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction due to its clean reaction profile and high yields. masterorganicchemistry.comcommonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). While highly effective, a drawback of catalysts like Pd/C is their propensity to reduce other functional groups. commonorganicchemistry.com For a substrate like 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid, care must be taken to avoid hydrogenolysis (cleavage) of the O-benzyl ether linkage. Raney nickel is often a preferred alternative when dehalogenation is a concern for halogenated substrates. masterorganicchemistry.comcommonorganicchemistry.com

Metal Hydrides and Metal/Acid Systems: Aromatic nitro compounds can be effectively reduced to amines using metals in acidic media. masterorganicchemistry.com Reagents such as iron (Fe) in acetic or hydrochloric acid, zinc (Zn) in acetic acid, and tin(II) chloride (SnCl₂) are common choices. commonorganicchemistry.comacsgcipr.org These methods are often milder and can offer greater chemoselectivity. commonorganicchemistry.comacsgcipr.org For instance, reduction with SnCl₂ is known to be compatible with acid-sensitive groups and O-benzyl ethers, making it a suitable choice for this specific molecule. The general mechanism for metal/acid reduction involves a series of single-electron transfers from the metal, followed by protonation steps. acsgcipr.orgyoutube.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for pressurized hydrogen gas. Common hydrogen sources include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCOONH₄), and polymethylhydrosiloxane (B1170920) (PMHS), often in conjunction with a palladium catalyst. rsc.orgorganic-chemistry.org This technique is known for its mild conditions and high selectivity. researchgate.net

Table 1: Comparison of Common Methods for Nitro Group Reduction to Amine

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Potential Considerations for Substrate |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | High yield, clean reaction | Potential for debenzylation (cleavage of the benzyl (B1604629) ether) |

| Metal/Acid Reduction | Fe/HCl, Zn/AcOH, SnCl₂/HCl | Reflux or heating | Good chemoselectivity, cost-effective | Harsh acidic conditions, requires neutralization during workup |

| Transfer Hydrogenation | Hydrazine, Ammonium Formate / Pd/C | Room temperature to reflux | Mild conditions, no H₂ gas needed, often highly selective | Catalyst may still cause debenzylation, depending on conditions |

Conversion to Other Nitrogen-Containing Functionalities

Beyond complete reduction to the amine, the nitro group can be selectively transformed into intermediate oxidation states or other nitrogen-containing groups depending on the reducing agent and reaction conditions.

Hydroxylamines: Partial reduction of aromatic nitro compounds can yield N-arylhydroxylamines. This can be achieved using reagents like zinc metal in aqueous ammonium chloride or with Raney nickel and hydrazine at controlled low temperatures (0-10 °C). wikipedia.orgmdpi.com These compounds are important synthetic intermediates themselves. researchgate.net

Azo and Azoxy Compounds: Under basic or neutral conditions, reduction can lead to condensation products. The use of metal hydrides like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds typically produces symmetrical azo compounds (Ar-N=N-Ar). masterorganicchemistry.comcommonorganicchemistry.com Similarly, treatment with zinc metal and sodium hydroxide (B78521) can also yield azo derivatives. wikipedia.org Azoxy compounds (Ar-N=N(O)-Ar) are often formed as intermediates and can be isolated under specific electrochemical or catalytic conditions. acs.orgmdpi.com

Mechanistic Studies of Nitro Group Transformations

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. youtube.comnih.gov The precise pathway can vary with the chosen method.

Two primary pathways are generally considered: the "direct" route and the "indirect" or "condensation" route.

Direct Hydrogenation Pathway: This is the most common mechanism proposed for catalytic hydrogenation and metal/acid reductions. The nitro group (Ar-NO₂) is sequentially reduced. The process involves the formation of a nitroso (Ar-N=O) intermediate, which is then rapidly reduced to a hydroxylamine (B1172632) (Ar-NHOH). The hydroxylamine is subsequently reduced to the final amine (Ar-NH₂). rsc.orgnumberanalytics.comnih.gov Each step involves a two-electron reduction.

Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N=O + H₂O

Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH

Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Condensation Pathway: Under certain conditions, particularly in basic media, intermediates can react with each other. For example, a nitroso intermediate can condense with a hydroxylamine intermediate to form an azoxy compound (Ar-N(O)=N-Ar). The azoxy compound can be further reduced to an azo compound (Ar-N=N-Ar), then to a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to form two equivalents of the amine. rsc.orgrasayanjournal.co.in

The mechanism for metal-catalyzed reductions involves the transfer of electrons from the metal surface to the nitro group, generating a nitro radical anion as the initial step. acsgcipr.org This is followed by a series of protonation and further electron transfer steps to proceed down the reduction cascade. youtube.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a key site for derivatization, primarily through reactions at the carbonyl carbon. The most common transformations are the formation of esters and amides, which are fundamental reactions in organic synthesis.

Esterification Reactions and Ester Hydrolysis

Esterification: this compound can be converted to its corresponding esters through several methods. The most direct is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent or water is removed as it is formed. chemistrysteps.comyoutube.com

Ester Hydrolysis: The reverse reaction, the cleavage of an ester back to the carboxylic acid and an alcohol, is known as hydrolysis. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the microscopic reverse of the Fischer esterification. youtube.com Treating the ester with a large excess of water in the presence of a strong acid catalyst shifts the equilibrium back towards the carboxylic acid and alcohol. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process and is often more efficient than acid-catalyzed hydrolysis. The ester is treated with a strong base, such as sodium hydroxide (NaOH). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The final step is an acid-base reaction where the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. chemistrysteps.comyoutube.com An acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid.

Table 2: Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Key Features | Product from Substrate |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Equilibrium reaction, requires heat | Methyl 3-(3-benzyloxyphenyl)-5-nitrobenzoate |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | Reversible, requires excess water | This compound |

| Base-Catalyzed Hydrolysis | NaOH, H₂O then H₃O⁺ workup | Irreversible, forms carboxylate salt intermediate | This compound |

Amide Bond Formation and Derivatization

Amide Bond Formation: The conversion of the carboxylic acid to an amide is a crucial reaction for building more complex molecules. This transformation requires "activating" the carboxylic acid, as direct reaction with an amine is generally slow. Common methods include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate readily reacts with a primary or secondary amine to form the corresponding amide.

Use of Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct condensation of a carboxylic acid and an amine by activating the carboxyl group in situ.

Amide Derivatization: Once formed, the N-substituted amide derived from this compound can undergo further reactions. The amide bond is generally stable but can be hydrolyzed back to the carboxylic acid and amine under strong acidic or basic conditions with prolonged heating. The reactivity of the aromatic rings and the nitro group remains, allowing for subsequent modifications to the amide product, such as reduction of the nitro group as described in section 3.1.1. researchgate.net The electronic nature of substituents on the N-aryl portion of an amide can influence the reactivity of the molecule. publish.csiro.au

Formation of Acid Chlorides and Anhydrides

The carboxylic acid moiety of this compound is a primary site for transformations to more reactive acid derivatives, such as acid chlorides and anhydrides. These intermediates are pivotal for subsequent reactions like amidation or esterification.

Acid Chloride Formation: The conversion of the carboxylic acid to its corresponding acid chloride is a standard and efficient process, typically achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this purpose, reacting with the benzoic acid to yield 3-(3-Benzyloxyphenyl)-5-nitrobenzoyl chloride. researchgate.netmasterorganicchemistry.comdoubtnut.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion. masterorganicchemistry.com

The general reaction is as follows: C₁₉H₁₅NO₅ + SOCl₂ → C₁₉H₁₄ClNO₄ + SO₂ + HCl

An alternative reagent for this transformation is oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF).

Anhydride (B1165640) Formation: Symmetrical anhydrides can be synthesized from the parent carboxylic acid, though a more common laboratory route involves the reaction of the acid chloride with the corresponding carboxylate salt. For instance, reacting 3-(3-Benzyloxyphenyl)-5-nitrobenzoyl chloride with sodium 3-(3-benzyloxyphenyl)-5-nitrobenzoate would yield the corresponding benzoic anhydride. This reaction follows a nucleophilic acyl substitution pathway where the carboxylate anion acts as the nucleophile.

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids is generally a challenging transformation due to the high stability of the sp²-hybridized C-C bond connecting the carboxyl group to the phenyl ring. nih.gov However, the reaction can be induced under specific, often harsh, conditions.

For this compound, decarboxylation would yield 3-benzyloxy-5-nitrobiphenyl. The presence of the electron-withdrawing nitro group can influence the reaction conditions required. While electron-withdrawing groups can sometimes stabilize the transition state for decarboxylation in certain heterocyclic systems, on a simple benzene (B151609) ring, the effect is not as pronounced, and typically, high temperatures are necessary. wikipedia.orgchemrevlett.com

Metal-catalyzed decarboxylation presents a more modern approach. Catalysts based on copper, silver, or palladium have been shown to facilitate the decarboxylation of aromatic acids under milder conditions. nih.gov For instance, silver carbonate has been used to promote the nitrodecarboxylation of aliphatic carboxylic acids. chemrevlett.com A potential pathway for the subject compound could involve heating with a copper salt, such as copper(I) oxide or copper chromite, in a high-boiling solvent like quinoline. The mechanism is thought to involve the formation of a copper carboxylate salt, which then undergoes thermal decomposition to release carbon dioxide and form an aryl-copper intermediate, subsequently protonated by the solvent.

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group serves as a hydroxyl protecting group and its cleavage is a key synthetic step, often referred to as deprotection.

Hydrogenolytic Cleavage (Deprotection Strategies)

Catalytic hydrogenolysis is the most prevalent and mild method for the cleavage of benzyl ethers. youtube.com This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C). chemrxiv.orgambeed.comtandfonline.com The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the ether, yielding 3-(3-hydroxyphenyl)-5-nitrobenzoic acid and toluene (B28343) as a byproduct. youtube.com

The general reaction is: C₁₉H₁₅NO₅ + H₂ --(Pd/C)--> C₁₂H₉NO₅ + C₇H₈

The efficiency of the hydrogenolysis can be influenced by the catalyst type, solvent, and reaction conditions. In some cases, standard Pd/C may be ineffective, and alternative catalysts such as palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) or a combination of catalysts may be required to achieve complete conversion. tandfonline.comtandfonline.com The reaction is typically carried out at room temperature and atmospheric or slightly elevated hydrogen pressure.

| Catalyst System | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|

| 10% Pd/C | Methanol (B129727), Ethanol, Ethyl Acetate, THF | Widely available, cost-effective, generally efficient. | tandfonline.com |

| 20% Pd(OH)₂/C (Pearlman's Catalyst) | Ethanol, Ethyl Acetate | More active than Pd/C, effective for stubborn deprotections, less prone to causing aromatic ring reduction. | tandfonline.comtandfonline.com |

| Pd/C + Pd(OH)₂/C Combination | THF/Isopropanol | Reported to be more efficient than either catalyst alone for challenging substrates. | tandfonline.comtandfonline.com |

| Pre-treated Pd/C | THF/tert-butyl alcohol/PBS buffer | Suppresses unwanted side-reactions like aromatic ring saturation. | chemrxiv.org |

Nucleophilic Displacement or Rearrangement Reactions

While hydrogenolysis is the preferred method, the benzyloxy ether linkage can also be cleaved under strongly acidic conditions, for example, with hydrogen bromide (HBr) or hydrogen iodide (HI). This proceeds through a mechanism involving protonation of the ether oxygen, followed by nucleophilic attack by the halide ion at the benzylic carbon. This Sₙ2 or Sₙ1 type reaction results in the formation of 3-(3-hydroxyphenyl)-5-nitrobenzoic acid and benzyl bromide. However, these harsh conditions may not be compatible with the other functional groups in the molecule and are generally less favored than hydrogenolysis. Rearrangement reactions of the benzyloxy ether linkage itself are not commonly observed under typical synthetic conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) System

The electronic nature of the substituents on both phenyl rings governs the outcome of aromatic substitution reactions. The ring bearing the carboxylic acid and nitro group is highly electron-deficient and thus deactivated towards electrophilic aromatic substitution. surendranatheveningcollege.comlibretexts.org Conversely, this deactivation makes it susceptible to nucleophilic aromatic substitution. The other ring, containing the benzyloxy group, is electron-rich and activated towards electrophilic attack.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In this compound, the carboxylic acid group can function as a DMG. organic-chemistry.orgacs.org Treatment with a strong base like lithium diisopropylamide (LDA) or s-butyllithium would be expected to direct lithiation to the positions ortho to the carboxyl group. nih.gov The two possible ortho positions are C-4 and C-6.

Lithiation at C-6: This position is sterically unhindered.

Lithiation at C-4: This position is flanked by the bulky biphenyl linkage.

Halogenation and Other Electrophilic Substitutions

The aromatic core of this compound presents a nuanced landscape for electrophilic aromatic substitution (EAS) reactions, such as halogenation. The reactivity and regioselectivity of such transformations are governed by the interplay of the electronic effects of the three substituents: the benzyloxy group, the nitro group, and the carboxylic acid group.

The carboxylic acid and nitro groups are both electron-withdrawing and deactivating, directing incoming electrophiles to the meta-position relative to themselves. quora.comlibretexts.org Conversely, the benzyloxy group is an electron-donating, activating group, directing electrophiles to the ortho and para positions.

In the case of this compound, the positions on the central phenyl ring are C2, C4, and C6 relative to the carboxylic acid at C1.

Position 2: Ortho to the carboxylic acid and the benzyloxy group.

Position 4: Para to the carboxylic acid and ortho to the nitro group.

Position 6: Ortho to the carboxylic acid and ortho to the benzyloxy group.

The directing effects of the substituents are as follows:

Carboxylic acid (-COOH): Meta-directing to position 5 (already occupied by the nitro group).

Nitro group (-NO₂): Meta-directing to positions 1 (occupied by -COOH) and 3 (occupied by -O-Bn).

Benzyloxy group (-O-Bn): Ortho, para-directing to positions 2, 4, and 6.

Given this substitution pattern, the positions activated by the benzyloxy group (2, 4, and 6) are the most likely sites for electrophilic attack. However, the strong deactivating effect of the nitro and carboxylic acid groups renders the ring significantly less nucleophilic than benzene, necessitating harsh reaction conditions for substitutions to occur. libretexts.org

Halogenation Studies:

While specific literature detailing the halogenation of this compound is scarce, the expected outcomes can be predicted based on established principles of electrophilic aromatic substitution. For instance, bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would likely lead to substitution at the positions most activated by the benzyloxy group and least sterically hindered.

| Reaction | Reagents and Conditions | Major Product(s) | Rationale |

| Bromination | Br₂, FeBr₃ | 3-(3-Benzyloxyphenyl)-2-bromo-5-nitrobenzoic acid and 3-(3-Benzyloxyphenyl)-4-bromo-5-nitrobenzoic acid | The benzyloxy group directs the incoming electrophile to the ortho and para positions (C2, C4, C6). Steric hindrance from the adjacent carboxylic acid and benzyloxy groups might disfavor substitution at C2 and C6, potentially favoring the C4 position. |

| Nitration | HNO₃, H₂SO₄ | Unlikely to proceed further | The presence of two strong deactivating groups (-NO₂ and -COOH) makes further nitration extremely difficult under standard conditions. libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) in Activated Systems

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound, particularly if a suitable leaving group is present on the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In the parent compound, the benzyloxy group itself could potentially act as a leaving group under certain conditions, though this is less common than the displacement of a halide. A more synthetically useful approach would involve a derivative, such as a fluorinated analog, where the fluorine atom can be readily displaced by a nucleophile.

For example, in a hypothetical derivative, 3-fluoro-5-nitrobenzoic acid, the nitro group is para to the fluorine atom, strongly activating it for SNAr. While the benzyloxy group is absent in this specific example, the principle can be extended to the target molecule's derivatives. The presence of the nitro group is key to stabilizing the negatively charged Meisenheimer complex intermediate that forms during the reaction. masterorganicchemistry.com

Hypothetical SNAr Reactions:

Let's consider a derivative, 2-fluoro-3-(3-benzyloxyphenyl)-5-nitrobenzoic acid, to illustrate the potential for SNAr reactions.

| Substrate | Nucleophile | Conditions | Product |

| 2-Fluoro-3-(3-benzyloxyphenyl)-5-nitrobenzoic acid | Sodium methoxide (B1231860) (NaOCH₃) | DMF, heat | 3-(3-Benzyloxyphenyl)-2-methoxy-5-nitrobenzoic acid |

| 2-Fluoro-3-(3-benzyloxyphenyl)-5-nitrobenzoic acid | Ammonia (NH₃) | DMSO, heat | 2-Amino-3-(3-benzyloxyphenyl)-5-nitrobenzoic acid |

Chemo- and Regioselective Functionalization Studies

The presence of multiple distinct functional groups in this compound—a carboxylic acid, a nitro group, a benzyloxy group, and an aromatic ring system—allows for a range of chemo- and regioselective transformations.

Chemoselectivity:

A key chemoselective reaction is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). This reaction is highly selective for the nitro group, leaving the carboxylic acid and benzyloxy groups intact. The resulting amino acid is a versatile intermediate for further functionalization, such as amide bond formation.

Another potential chemoselective reaction is the esterification of the carboxylic acid. This reaction can be carried out under acidic conditions (e.g., with an alcohol and a catalytic amount of strong acid). The choice of reaction conditions is crucial to avoid side reactions, such as the cleavage of the benzyloxy group under harsh acidic conditions.

Regioselectivity:

Regioselective functionalization primarily pertains to reactions on the aromatic rings. As discussed in the context of electrophilic substitution, the directing effects of the existing substituents would govern the position of any new substituent on the central phenyl ring.

For the benzyl group's phenyl ring, electrophilic substitution would likely occur at the para position due to the activating effect of the ether linkage and minimal steric hindrance.

Table of Chemo- and Regioselective Reactions:

| Reaction Type | Reagents and Conditions | Targeted Group | Product | Selectivity |

| Nitro Reduction | H₂, Pd/C, Ethanol | Nitro group | 3-Amino-5-(3-benzyloxyphenyl)benzoic acid | Chemoselective |

| Esterification | Methanol, H₂SO₄ (cat.) | Carboxylic acid | Methyl 3-(3-benzyloxyphenyl)-5-nitrobenzoate | Chemoselective |

| Debenzylation | H₂, Pd/C, high pressure/temp | Benzyloxy group | 3-(3-Hydroxyphenyl)-5-nitrobenzoic acid | Chemoselective |

| Halogenation (benzyl ring) | Br₂, light or heat | Benzyl C-H | 3-(3-(Bromomethyl)phenyl)-5-nitrobenzoic acid | Regioselective |

Derivatization Strategies and Analog Design Based on the 3 3 Benzyloxyphenyl 5 Nitrobenzoic Acid Scaffold

Systematic Modification of the Nitro Group for Diverse Functionalities

The electron-withdrawing nitro group on the aromatic ring is a versatile handle for a wide array of chemical transformations. Its conversion into other functionalities is a key strategy for creating diverse molecular libraries.

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic nature of the substituent, from strongly electron-withdrawing to electron-donating, and introduces a nucleophilic site for further derivatization. Standard reduction methodologies are applicable to the 3-(3-benzyloxyphenyl)-5-nitrobenzoic acid scaffold.

Common methods include catalytic hydrogenation, often using palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or transfer hydrogenation reagents such as ammonium (B1175870) formate (B1220265). Alternatively, metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl) can achieve this reduction effectively. The resulting product, 3-amino-5-(3-benzyloxyphenyl)benzoic acid, is a critical intermediate for building further complexity.

Table 1: Synthesis of Amine Derivative Use the interactive buttons to view reaction details.

Reaction: Reduction of Nitro Group

| Starting Material | Reagents/Conditions | Product |

| This compound | 1. SnCl₂·2H₂O, Ethanol, Reflux2. NaOH (aq) | 3-Amino-5-(3-benzyloxyphenyl)benzoic acid |

The primary amine derivative is a gateway to a multitude of other functional groups via the formation of a diazonium salt. Treatment of 3-amino-5-(3-benzyloxyphenyl)benzoic acid with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) yields the corresponding diazonium salt. This highly reactive intermediate can be immediately transformed in Sandmeyer or related reactions to introduce a variety of substituents.

For instance, treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively. The Schiemann reaction, using fluoroboric acid (HBF₄), allows for the introduction of a fluorine atom. Heating the diazonium salt in water facilitates its conversion to a hydroxyl group.

Table 2: Representative Diazotization-Based Transformations Use the interactive buttons to view reaction details.

Reaction: Diazotization and Substitution

| Starting Material | Reagents/Conditions | Product |

| 3-Amino-5-(3-benzyloxyphenyl)benzoic acid | 1. NaNO₂, HCl, 0-5 °C2. CuBr | 3-Bromo-5-(3-benzyloxyphenyl)benzoic acid |

| 3-Amino-5-(3-benzyloxyphenyl)benzoic acid | 1. NaNO₂, HCl, 0-5 °C2. CuCN | 3-Cyano-5-(3-benzyloxyphenyl)benzoic acid |

| 3-Amino-5-(3-benzyloxyphenyl)benzoic acid | 1. NaNO₂, HCl, 0-5 °C2. H₂O, Heat | 3-(3-Benzyloxyphenyl)-5-hydroxybenzoic acid |

Functionalization at the Carboxylic Acid Position

The carboxylic acid moiety is readily converted into a range of functional groups, most notably esters and amides, which are fundamental in modulating properties like solubility, cell permeability, and receptor binding affinity.

Esterification can be achieved under standard Fischer conditions by refluxing the benzoic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). Alternatively, for more sensitive substrates or to improve yields, the carboxylic acid can be activated first. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the acid to a reactive acyl chloride, which readily reacts with alcohols or amines to form esters or amides, respectively. Peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), provide a mild and efficient route to amide bond formation with a diverse set of amines. slu.se

Table 3: Synthesis of Ester and Amide Derivatives Use the interactive buttons to view reaction details.

Reaction: Esterification and Amidation

| Starting Material | Reagents/Conditions | Product Class | Example Product |

| This compound | Methanol (B129727), H₂SO₄ (cat.), Reflux | Ester | Methyl 3-(3-benzyloxyphenyl)-5-nitrobenzoate |

| This compound | 1. SOCl₂2. Aniline (B41778) | Amide | N-Phenyl-3-(3-benzyloxyphenyl)-5-nitrobenzamide |

| This compound | Benzylamine, EDC, DMAP | Amide | N-Benzyl-3-(3-benzyloxyphenyl)-5-nitrobenzamide |

The synthesis of hydrazides from the parent benzoic acid provides another important structural motif. This is typically accomplished by first converting the acid to its methyl or ethyl ester, which is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent. The resulting 3-(3-benzyloxyphenyl)-5-nitrobenzoyl hydrazide is a stable intermediate.

This hydrazide contains a reactive -NH₂ group that can readily condense with various aldehydes and ketones to form hydrazones. slu.se This reaction introduces a C=N double bond and allows for the incorporation of a wide variety of carbonyl-containing fragments, significantly expanding the structural diversity of the molecular library. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is a well-established technique for analyzing carboxylic acids via the formation of hydrazide derivatives. slu.senih.govrsc.org

Table 4: Synthesis of Hydrazide and Hydrazone Derivatives Use the interactive buttons to view reaction details.

Reaction: Hydrazide and Hydrazone Formation

| Starting Material | Reagents/Conditions | Product |

| Methyl 3-(3-benzyloxyphenyl)-5-nitrobenzoate | Hydrazine hydrate, Ethanol, Reflux | 3-(3-Benzyloxyphenyl)-5-nitrobenzoyl hydrazide |

| 3-(3-Benzyloxyphenyl)-5-nitrobenzoyl hydrazide | Benzaldehyde, Ethanol, Acetic acid (cat.) | N'-(Phenylmethylene)-3-(3-benzyloxyphenyl)-5-nitrobenzoyl hydrazide |

Modification of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl and contributes significantly to the molecule's lipophilicity. Its removal or modification is a key step in creating analogs with different physicochemical properties.

The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere will cleave the C-O bond of the ether, yielding the corresponding phenol (B47542), 3-hydroxy-5-nitrobenzoic acid. sigmaaldrich.com It is important to note that these conditions will simultaneously reduce the nitro group to an amine. If selective debenzylation is required without affecting the nitro group, other reagents such as boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI) can be employed at low temperatures.

Table 5: Debenzylation of the Scaffold Use the interactive buttons to view reaction details.

Reaction: Cleavage of Benzyl Ether

| Starting Material | Reagents/Conditions | Product | Note |

| This compound | H₂, Pd/C, Ethanol | 3-Amino-5-hydroxybenzoic acid | Simultaneous reduction of the nitro group occurs. |

| This compound | BCl₃, Dichloromethane, -78 °C to 0 °C | 3-Hydroxy-5-nitrobenzoic acid | Allows for selective debenzylation. |

Cleavage to Phenolic Analogs

A primary and crucial modification of the this compound scaffold is the cleavage of the benzyl ether linkage to unmask the phenolic hydroxyl group. This transformation yields 3-hydroxy-5-nitrobenzoic acid, a key intermediate for further functionalization. The debenzylation is most commonly and efficiently achieved through catalytic hydrogenation.

This reaction involves treating the parent compound with hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C). The process selectively cleaves the benzylic C-O bond without affecting the nitro group or the carboxylic acid, provided the reaction conditions are carefully controlled.

Table 1: Representative Reaction for Cleavage to Phenolic Analog

| Reaction | Starting Material | Reagent(s) | Product |

|---|

The resulting phenolic analog, 3-hydroxy-5-nitrobenzoic acid, serves as a critical building block for introducing a variety of substituents at the 3-position, as detailed in the following section.

Introduction of Diverse Alkoxy or Aryloxy Substituents

With the phenolic analog in hand, the hydroxyl group can be readily converted into a diverse array of new ether linkages. This is typically accomplished via the Williamson ether synthesis, where the phenol is first deprotonated with a mild base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with a suitable alkyl or aryl halide (or sulfonate) to generate the desired ether.

This strategy allows for the introduction of a wide range of substituents, from simple, short-chain alkyl groups to more complex, sterically hindered, or electronically diverse aryl groups. The choice of the R-X reagent dictates the nature of the final substituent. For instance, reacting the phenoxide of 3-hydroxy-5-nitrobenzoic acid methyl ester with propargyl bromide introduces a propargyloxy group, a functional handle that can be used for further click chemistry reactions or intramolecular cyclizations. unimi.it The introduction of different alkoxy groups can significantly alter properties such as lipophilicity, solubility, and metabolic stability.

Table 2: Examples of Alkoxy/Aryloxy Substituent Introduction

| Starting Material | Base | Alkylating/Arylating Agent (R-X) | Product |

|---|---|---|---|

| 3-Hydroxy-5-nitrobenzoic acid | K₂CO₃ | Methyl iodide (CH₃I) | 3-Methoxy-5-nitrobenzoic acid |

| 3-Hydroxy-5-nitrobenzoic acid | K₂CO₃ | Ethyl bromide (CH₃CH₂Br) | 3-Ethoxy-5-nitrobenzoic acid |

| 3-Hydroxy-5-nitrobenzoic acid | NaH | Propargyl bromide (HC≡CCH₂Br) | 3-(Propargyloxy)-5-nitrobenzoic acid |

Exploration of Substituent Effects on Reactivity and Molecular Properties

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.org It directs incoming electrophiles to the meta positions (relative to itself), which are the C2, C4, and C6 positions of the benzoic acid ring. Furthermore, the nitro group can be chemically reduced to an amino group (-NH₂), which dramatically alters the electronic character of the scaffold, converting it from electron-deficient to electron-rich and providing a new site for nucleophilic reactivity.

Benzyloxy Group (-OCH₂Ph): This group acts as an electron-donating group through resonance, thereby activating the ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions relative to its own position (C2 and C4). The steric bulk of the benzyloxy group can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position. Compared to a smaller methoxy (B1213986) group, the benzyloxy substituent significantly increases the molecule's lipophilicity.

Carboxylic Acid Group (-COOH): This is another electron-withdrawing group that deactivates the aromatic ring and directs incoming electrophiles to the meta position (C5).

The combined influence of these groups makes the C4 position the most activated towards electrophilic attack, while the C2 and C6 positions are strongly deactivated by the adjacent electron-withdrawing nitro and carboxyl groups.

Combinatorial Chemistry Approaches for Scaffold Diversification

The this compound scaffold is well-suited for use in combinatorial chemistry to generate large libraries of analogs for screening purposes. A common approach involves modifying the core structure through a series of parallel reactions. For instance, a library could be generated based on the 3-amino-5-hydroxybenzoic acid core, which is accessible from the parent compound by reduction of the nitro group and cleavage of the benzyl ether. nih.gov

The general strategy involves:

Scaffold Preparation: Synthesizing a key intermediate, such as 3-amino-5-hydroxybenzoic acid.

Functionalization: Reacting the amino and hydroxyl groups with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides). The carboxylic acid can be used as an anchor point to a solid support, facilitating purification in a split-and-pool synthesis strategy. nih.gov

Library Generation: By systematically combining different building blocks at each reactive site, a large and diverse library of compounds can be rapidly synthesized. For example, using 20 different acylating agents for the amino group and 20 different alkylating agents for the hydroxyl group would yield a library of 400 distinct compounds.

This high-throughput approach allows for the efficient exploration of chemical space around the core scaffold. chemrxiv.org

Use as a Precursor for Complex Heterocyclic Systems

The functional groups on the this compound scaffold make it an excellent starting material for the synthesis of more complex, fused heterocyclic systems.

Benzimidazoles are a prominent class of heterocyclic compounds. nih.gov A standard route to their synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its activated derivative (like an acid chloride or ester). youtube.com The this compound scaffold can serve as the carboxylic acid component in this condensation.

A plausible synthetic route would involve:

Activation of the Carboxylic Acid: The carboxylic acid of the parent compound is converted into a more reactive species, such as an acid chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.com

Condensation: The activated acid chloride is then reacted with a substituted o-phenylenediamine. The amino groups of the diamine attack the electrophilic carbonyl carbon.

Cyclization: The resulting amide intermediate undergoes intramolecular cyclization, typically under acidic or thermal conditions, to form the benzimidazole (B57391) ring system, followed by dehydration.

This method allows the complex side chain derived from the parent acid to be incorporated at the 2-position of the benzimidazole ring.

The scaffold can also be used to construct quinolone and coumarin (B35378) ring systems, which are bicyclic structures containing a fused benzene (B151609) and pyrone (coumarin) or pyridinone (quinolone) ring.

Coumarin Synthesis: Coumarins are typically synthesized from phenolic starting materials. semanticscholar.org To create a coumarin derivative from the target scaffold, the benzyl ether must first be cleaved to yield 3-hydroxy-5-nitrobenzoic acid (as described in 4.3.1). This phenolic intermediate can then undergo reactions such as the Pechmann condensation (reaction with a β-ketoester in the presence of an acid catalyst) or the Knoevenagel condensation followed by cyclization to form the fused pyrone ring. For example, reacting 3-hydroxy-5-nitrobenzoic acid with diethyl malonate could lead to a coumarin-carboxylic acid derivative. mdpi.com

Quinolone Synthesis: The synthesis of quinolones often begins with an aniline derivative. nih.govnih.gov Therefore, the nitro group of this compound must first be reduced to an amino group, yielding 3-amino-5-(3-benzyloxyphenyl)benzoic acid. This aniline derivative can then be used in classic quinolone syntheses, such as the Gould-Jacobs reaction. This reaction involves treating the aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification to afford the quinolone-carboxylic acid.

Thiazole (B1198619) and Other Nitrogen-Containing Rings

The incorporation of thiazole and other nitrogen-containing heterocyclic rings is a key strategy in medicinal chemistry to enhance pharmacological activity, modulate physicochemical properties, and introduce novel binding interactions with biological targets. The this compound scaffold offers a versatile platform for the synthesis of such derivatives, primarily by leveraging the reactivity of its functional groups—the carboxylic acid and the nitro group.

A crucial initial step in many derivatization strategies involves the reduction of the nitro group to an amine, yielding 3-amino-5-(benzyloxy)benzoic acid. This transformation unlocks a variety of synthetic pathways for the construction of nitrogen-containing heterocycles.

Thiazole Ring Introduction

The synthesis of thiazole derivatives from the this compound scaffold can be strategically approached through the versatile Hantzsch thiazole synthesis. wikipedia.orgjpionline.org This well-established method typically involves the reaction of an α-halocarbonyl compound with a thioamide. wikipedia.org To apply this to the scaffold , the 3-amino-5-(benzyloxy)benzoic acid intermediate would first be converted into a corresponding thioamide.

This transformation can be achieved by reacting the amino group with a thiocarbonyl transfer reagent. The resulting thioamide, possessing the core 3-(3-benzyloxyphenyl) moiety, can then be reacted with various α-haloketones to yield a diverse library of 2,4-disubstituted thiazole derivatives. The general scheme for this process is outlined below:

Scheme 1: Proposed Synthesis of Thiazole Derivatives via Hantzsch Reaction

Reduction of Nitro Group: this compound is reduced to 3-amino-5-(benzyloxy)benzoic acid.

Thioamide Formation: The amino group of 3-amino-5-(benzyloxy)benzoic acid is converted to a thioamide.

Hantzsch Thiazole Synthesis: The thioamide is reacted with an α-haloketone (e.g., chloroacetone) to form the thiazole ring. wikipedia.org

The flexibility of the Hantzsch synthesis allows for the introduction of a wide range of substituents on the thiazole ring by varying the α-haloketone reactant. This enables fine-tuning of the molecule's steric and electronic properties to optimize biological activity.

Synthesis of Other Nitrogen-Containing Rings

Beyond thiazoles, the 3-amino-5-(benzyloxy)benzoic acid intermediate serves as a key precursor for the synthesis of other biologically relevant nitrogen-containing heterocycles, such as benzoxazoles and other fused ring systems.

One common strategy involves the condensation of the amino-substituted benzoic acid with various reagents to form fused heterocyclic systems. For instance, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of an isocyanate, a highly reactive intermediate that can undergo intramolecular cyclization or react with other nucleophiles to form a variety of heterocyclic structures.

Research into the synthesis of novel heterocyclic compounds has demonstrated the utility of amino-benzoic acids in creating complex molecular architectures. researchgate.net The presence of the carboxylic acid and amino group on the same aromatic ring allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

A generalized approach for the synthesis of other nitrogen-containing heterocycles is presented below:

Scheme 2: General Pathway to Other Nitrogen-Containing Heterocycles

Functional Group Transformation: The amino and carboxylic acid groups of 3-amino-5-(benzyloxy)benzoic acid are chemically modified to facilitate cyclization.

Cyclization Reaction: The modified intermediate undergoes an intramolecular or intermolecular cyclization to form the desired heterocyclic ring.

The specific reaction conditions and reagents used would determine the nature of the resulting heterocyclic ring, allowing for the creation of a diverse library of compounds for biological screening.

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds. For 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid (C₁₄H₁₁NO₅), HRMS would provide an extremely precise mass measurement of the molecular ion, allowing for the confirmation of its elemental composition.

Theoretical HRMS Data:

| Parameter | Theoretical Value |

| Molecular Formula | C₁₄H₁₁NO₅ |

| Monoisotopic Mass | 273.0637 u |

| Calculated m/z [M+H]⁺ | 274.0710 u |

| Calculated m/z [M-H]⁻ | 272.0565 u |

| Calculated m/z [M+Na]⁺ | 296.0530 u |

Note: These are theoretical values. Actual experimental values may vary slightly.

Fragmentation Pathway Analysis:

The fragmentation of this compound in a mass spectrometer would be expected to follow predictable pathways based on the lability of its functional groups. The benzylic ether linkage and the carboxylic acid group are likely sites for initial fragmentation.

Plausible Fragmentation Pathways:

A primary fragmentation event would likely be the cleavage of the benzylic C-O bond, which is inherently weak. This would result in the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91, a common fragment for benzyl-containing compounds. The corresponding radical fragment would be 3-hydroxy-5-nitrobenzoic acid.

Another significant fragmentation would involve the loss of the carboxyl group (-COOH) as a neutral radical, leading to a fragment ion corresponding to 3-benzyloxy-5-nitrobiphenyl. The nitro group (-NO₂) could also be lost, although this is generally less favorable than the cleavage of the benzylic ether. Further fragmentation of the primary ions would lead to a complex pattern of smaller ions, providing a detailed fingerprint of the molecule's structure.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if chiral analogs are synthesized)

Currently, there are no specific reports in the scientific literature detailing the synthesis and chiroptical analysis of chiral analogs of this compound. However, should such analogs be synthesized, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be an indispensable tool for their stereochemical characterization.

Chirality could be introduced into the molecule, for example, by utilizing a chiral benzyl group, such as (R)- or (S)-α-methylbenzyl alcohol, in the synthesis of the ether linkage. The resulting diastereomeric products would exhibit distinct CD spectra.

Theoretical Application of Circular Dichroism:

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orguniroma1.it For a chiral analog of this compound, the aromatic chromophores would interact with the chiral center, leading to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule in solution.

For instance, the electronic transitions of the phenyl and nitrophenyl groups would give rise to distinct CD bands in the UV-Vis region. The analysis of these bands, often aided by computational modeling, would allow for the unambiguous assignment of the stereochemistry of the chiral analogs. The induced circular dichroism in the aromatic rings would be sensitive to the spatial arrangement of the substituents, providing valuable information about the molecule's three-dimensional structure.

Computational and Theoretical Investigations of 3 3 Benzyloxyphenyl 5 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)